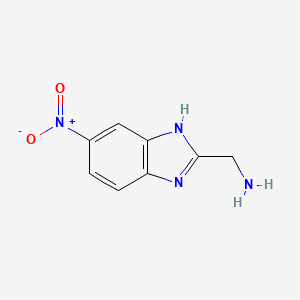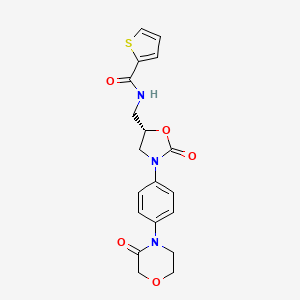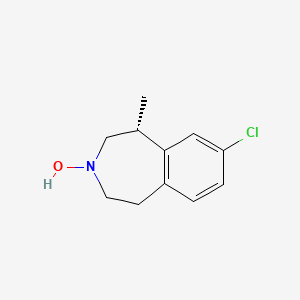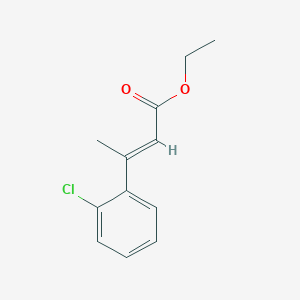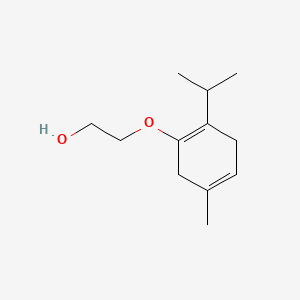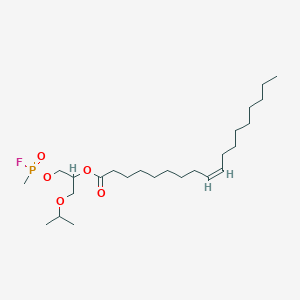
Daphnicyclidin I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daphnicyclidin I is a type of Daphniphyllum alkaloid . It has a unique polycyclic skeleton . The molecular formula of Daphnicyclidin I is C22H26N2O3 .
Synthesis Analysis
The synthesis of Daphnicyclidin I involves several key steps. The [6-5-7] B/C/D ring system is constructed via a mild type I intramolecular [5+2] cycloaddition, followed by a Grubbs II catalyst-catalyzed radical cyclization . Calyciphylline A is prepared in 11 steps from a tetracyclic intermediate, which itself is prepared in 13 steps from an α,β-unsaturated enone starting material .Molecular Structure Analysis
The molecular structure and relative stereochemistry of Daphnicyclidin I were elucidated on the basis of spectroscopic data . The molecular weight of Daphnicyclidin I is 366.5 g/mol .Chemical Reactions Analysis
The cleavage of the C4−N bond of calyciphylline A is achieved using a Polonovski reaction (acetic anhydride and 2,6-di- tert butylpyridine), followed by chemoselective ketone reduction using SmI2 and water to give macrodaphniphyllamine . The synthesis of daphnicyclidin D requires an aldol cyclization−retro-aldol fragmentation cascade to first form a cyclopropane ring in order to then break the key C1−C8 bond .Physical And Chemical Properties Analysis
Daphnicyclidin I has a molecular weight of 366.5 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 366.19434270 g/mol and its monoisotopic mass is also 366.19434270 g/mol .Aplicaciones Científicas De Investigación
Unique Structural Features : Daphnicyclidin I is one of the alkaloids isolated from Daphniphyllum longeracemosum, known for its novel decacyclic fused skeletons. These alkaloids are notable for their complex structures and rare chemical features (Wang et al., 2013).
Chemical Synthesis Studies : Research efforts have been directed towards the synthetic reconstruction of the core structure of Daphnicyclidin A, a related compound, demonstrating the interest in understanding and recreating the complex structures of these alkaloids for potential applications (Ikeda et al., 2009).
Biogenetic Relationships : Studies on other Daphniphyllum alkaloids, like Daphnicyclidin B and H, provide insights into the biogenetic relationships between these compounds, hinting at the diverse and complex pathways involved in their natural synthesis (He et al., 2011).
Exploration of Novel Alkaloid Structures : Research on Daphnicyclidins and related compounds consistently reveals novel and unusual structures, such as heptacycle fused ring systems and heterohexacyclic skeletons, underscoring the chemical diversity and potential for discovery within this group of alkaloids (Jossang et al., 2003).
Investigation of Biological Activities : While the specific studies on Daphnicyclidin I's biological activities are not highlighted in the available literature, the general interest in Daphniphyllum alkaloids often includes exploring their potential bioactivities, which could lead to applications in medicine or pharmacology.
Safety and Hazards
The safety data sheet for Daphnicyclidin I advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mecanismo De Acción
Daphniphyllum alkaloids are a diverse group of natural products with significant structural complexity . They have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . Over 300 azapolycyclic natural products have been identified from the Daphniphyllum genus .
Propiedades
IUPAC Name |
22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQMGFDYNRLDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)

